tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate
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Overview
Description
tert-Butyl N-(5-bromotetrahydropyran-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate typically involves the reaction of 5-bromotetrahydropyran-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. The reaction is carried out under anhydrous conditions to ensure the formation of the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-bromotetrahydropyran-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. .
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions
Major Products:
Substitution Reactions: The major products are substituted carbamates with different functional groups replacing the bromine atom
Oxidation and Reduction Reactions: The major products include oxides or dehalogenated carbamates
Scientific Research Applications
Chemistry: tert-Butyl N-(5-bromotetrahydropyran-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving carbamates .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The bromine atom and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
Comparison: tert-Butyl N-(5-bromotetrahydropyran-3-yl)carbamate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C10H18BrNO3 |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl N-(5-bromooxan-3-yl)carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-8-4-7(11)5-14-6-8/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
OGMLCLNFCCCNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)Br |
Origin of Product |
United States |
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